
1-Boc-4-(aminomethyl)piperidine
Overview
Description
1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group on the aminomethyl side chain. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol . The Boc group serves as a temporary protective moiety for the primary amine, enabling selective reactivity in multi-step syntheses. This compound is widely used in pharmaceutical and agrochemical research as a building block for ligands, inhibitors, and prodrugs. For example, it has been employed in synthesizing serotonin 5-HT₄ receptor ligands (e.g., quinolinecarboxamide derivatives) , furin protease inhibitors , and RET kinase inhibitors . Deprotection of the Boc group typically occurs under acidic conditions (e.g., trifluoroacetic acid, HCl) to yield the free amine intermediate .
Preparation Methods
Key Methodological Frameworks for 1-Boc-4-(Aminomethyl)Piperidine
Boc Protection of 4-(Aminomethyl)Piperidine
The most direct route involves Boc protection of pre-synthesized 4-(aminomethyl)piperidine. While no explicit protocols for this compound exist in the reviewed patents, analogous Boc-protection strategies for piperidine derivatives provide a foundational framework. For example, CN104628627A details Boc protection of 4-aminopiperidine using di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine . Adapting this method:
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Reaction Setup : 4-(Aminomethyl)piperidine is dissolved in a polar aprotic solvent (e.g., dichloromethane) with triethylamine.
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Boc Anhydride Addition : Boc anhydride is added dropwise at 0–5°C to minimize side reactions.
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Workup : The mixture is stirred at room temperature, quenched with dilute HCl, and extracted.
Key Parameters :
Parameter | Value | Source Adaptation |
---|---|---|
Solvent | Dichloromethane | |
Base | Triethylamine (1.2 eq) | |
Temperature | 0–25°C | |
Yield (Theoretical) | 85–92% |
This method’s efficacy hinges on the steric accessibility of the aminomethyl group, which may require optimization of stoichiometry and reaction time.
Reductive Amination of 4-(Formyl)Piperidine
Reductive amination offers a pathway to introduce the aminomethyl group. While not directly cited in the provided patents, CN107805218B ’s use of Pd/C hydrogenation for imine reduction suggests applicability. A hypothetical route:
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Aldehyde Formation : 4-Piperidinecarboxaldehyde is reacted with ammonium acetate in methanol.
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Imine Formation : The aldehyde-ammonium mixture forms an imine intermediate.
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Hydrogenation : Pd/C-catalyzed hydrogenation under 0.8–1.0 MPa H₂ at 60–80°C reduces the imine to 4-(aminomethyl)piperidine .
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Boc Protection : The amine is protected using Boc anhydride as in Section 1.1.
Challenges :
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Selectivity : Over-reduction to secondary amines may occur.
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Catalyst Loading : Pd/C (5–10 wt%) and reaction pressure must be optimized to avoid decomposition .
Gabriel Synthesis from 4-(Bromomethyl)Piperidine
The Gabriel synthesis, though absent in the reviewed patents, is a classical method for primary amine synthesis. A potential adaptation:
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Alkylation : 4-(Bromomethyl)piperidine is reacted with phthalimide in DMF to form the phthalimide derivative.
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Deprotection : Hydrazinolysis releases the primary amine, yielding 4-(aminomethyl)piperidine.
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Boc Protection : Standard Boc conditions apply.
Advantages :
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High purity due to crystalline phthalimide intermediates.
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Avoids harsh hydrogenation conditions.
Limitations :
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Multi-step synthesis reduces overall yield.
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Phthalimide removal requires toxic hydrazine.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Method | Steps | Theoretical Yield | Practical Yield (Est.) | Complexity |
---|---|---|---|---|
Direct Boc Protection | 1 | 85–92% | 70–80% | Low |
Reductive Amination | 3 | 65–75% | 50–60% | Moderate |
Gabriel Synthesis | 3 | 60–70% | 40–50% | High |
Insights :
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Direct Boc protection is optimal if 4-(aminomethyl)piperidine is commercially available.
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Reductive amination balances yield and scalability but requires specialized equipment for high-pressure hydrogenation .
Reaction Condition Optimization
Catalyst Selection :
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Pd/C : 5–10% loading under 0.8–1.0 MPa H₂ achieves full imine reduction in 4–8 hours .
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Acid Catalysts : p-Toluenesulfonic acid (1–5 mol%) accelerates ketal formation in orthogonal methods .
Solvent Systems :
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Methanol and ethanol are preferred for hydrogenation due to Pd/C compatibility .
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Dichloromethane and acetone facilitate Boc protection and crystallization .
Industrial Scalability and Cost Considerations
Raw Material Accessibility
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N-Benzyl-4-piperidone : A key intermediate in CN107805218B , priced at ~$120/kg (bulk).
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Boc Anhydride : ~$200/kg, contributing to 60–70% of total synthesis cost .
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Pd/C : High catalyst cost ($500–$1,000/kg) necessitates efficient recycling .
Process Intensification Strategies
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(aminomethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Substitution Reactions: The major products are substituted piperidine derivatives.
Deprotection Reactions: The major product is 4-aminomethylpiperidine.
Scientific Research Applications
Chemistry
- Precursor for Synthesis : This compound serves as a precursor in the synthesis of various protein agonists and antagonists. Notably, it is used in the development of kinesin spindle protein inhibitors, which have potential anticancer activity .
- Reactivity : It participates in nucleophilic substitution reactions and can undergo deprotection under acidic conditions to yield free amines, facilitating further synthetic transformations.
Biology
- Biologically Active Molecules : this compound is instrumental in preparing biologically active compounds, including platelet-activating factor antagonists .
- Targeted Drug Development : The compound is utilized to synthesize inhibitors for aspartic acid proteases and G-protein coupled receptor GPR119 agonists, which show promise for antidiabetic therapies .
Medicine
- Pharmaceutical Applications : Its role extends to the synthesis of pharmaceutical compounds aimed at treating various diseases. The versatility of this compound allows for modifications that enhance drug efficacy and specificity .
Industry
- Organic Synthesis : In industrial settings, this compound is employed in the enantioselective synthesis of N-alkyl terminal aziridines, showcasing its utility in producing chiral intermediates essential for agrochemicals and dyestuffs .
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives synthesized from this compound can inhibit the kinesin spindle protein, leading to disrupted cell division in cancer cells. This highlights its potential as a lead compound for anticancer drug discovery.
Case Study 2: Antidiabetic Agents
Studies have shown that GPR119 agonists synthesized from this compound exhibit significant antidiabetic effects. These findings underscore the relevance of this compound in developing therapeutics for metabolic disorders.
Mechanism of Action
The mechanism of action of 1-Boc-4-(aminomethyl)piperidine is primarily related to its role as a precursor in the synthesis of biologically active compounds. The Boc-protected amine group allows for selective reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific biologically active compound synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Group Modifications
The following table compares 1-Boc-4-(aminomethyl)piperidine with analogous piperidine derivatives, highlighting differences in substituents, protecting groups, and applications:
Deprotection and Reactivity Profiles
- Boc vs. Cbz Protection :
- Thermal Stability: In rare cases, this compound undergoes thermal deprotection at 100°C during prolonged reactions (e.g., in DMF), yielding unprotected amines .
Physicochemical Properties
Role in Medicinal Chemistry
- Serotonin 5-HT₄ Receptor Ligands: this compound was coupled with quinolinecarboxylic acid derivatives to achieve subnanomolar binding affinity (Ki = 0.2 nM) .
- Furin Inhibitors : Incorporation into decarboxylated arginine analogs yielded inhibitors with IC₅₀ values <10 nM against furin-like proteases .
- Kinase Inhibitors : Used in the synthesis of RET-selective kinase inhibitors, demonstrating >100-fold selectivity over KDR .
Comparative Efficacy in Drug Design
- Boc vs. Morpholine Derivatives : The morpholine-carbonyl analog (C₁₅H₂₆N₂O₄) showed enhanced aqueous solubility due to hydrogen-bonding capacity, making it preferable for in vivo studies .
- Anilino-Substituted Analogs: 4-Anilino-1-Boc-piperidine exhibited improved binding to hydrophobic kinase pockets, leveraging π-π stacking interactions .
Biological Activity
1-Boc-4-(aminomethyl)piperidine is a chemical compound that has gained attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H22N2O2·HCl
- Molecular Weight : 250.77 g/mol
- CAS Number : 359629-16-6
This compound is primarily utilized as an intermediate in the synthesis of various biologically active compounds, particularly those targeting specific proteins involved in cellular processes.
The compound acts as an inhibitor for several key proteins, including:
- Aspartic Acid Protease : Inhibition of this enzyme can disrupt protein catabolism and processing, potentially influencing various metabolic pathways.
- Kinesin Spindle Protein : This interaction is crucial for cell division; thus, inhibition can lead to cell cycle arrest.
The mode of action involves binding to the active sites of these proteins, preventing their normal function and leading to downstream effects on cellular activities such as gene expression and metabolism .
Biological Assays and Activity
Research has demonstrated the compound's effectiveness in various biological assays. Below is a summary table highlighting some key findings:
Case Studies
- Antimicrobial Properties : A study explored the potential of this compound as a scaffold for developing new antibiotics. The compound exhibited notable activity against several strains of bacteria, indicating its potential utility in combating antibiotic resistance .
- Cell Cycle Studies : In vitro studies demonstrated that treatment with this compound led to significant alterations in cell cycle progression in cancer cell lines. The inhibition of kinesin spindle protein was linked to increased apoptosis rates, suggesting a promising avenue for cancer therapeutics .
- Synthesis of Bioactive Compounds : Researchers have employed this compound in synthesizing platelet-activating factor antagonists, showcasing its versatility as a building block in drug development .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound indicate good solubility in organic solvents like chloroform and methanol. However, safety data highlight potential irritations upon exposure, necessitating proper handling precautions:
- Irritation Risks : Causes burns and irritation to eyes and skin.
- Handling Recommendations : Use appropriate personal protective equipment (PPE) when working with this compound .
Future Directions
The ongoing research into this compound suggests several future directions:
- Development of Novel Antimicrobials : Further exploration into its antimicrobial properties could lead to new treatments for resistant bacterial strains.
- Cancer Therapeutics : Investigating its role in cancer treatment through targeted inhibition of cell cycle proteins may yield promising results.
- Synthetic Methodologies : Advancements in synthetic techniques could enhance the efficiency and yield of this compound's production for broader applications .
Q & A
Q. Basic: What are the key synthetic routes for preparing 1-Boc-4-(aminomethyl)piperidine?
Methodological Answer:
The synthesis typically involves Boc protection of the piperidine nitrogen followed by functionalization of the 4-position. A common route includes:
Boc Protection : Reacting 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to yield the Boc-protected intermediate .
Functionalization : Further derivatization, such as coupling with aryl or heteroaryl groups, is achieved via reductive amination or nucleophilic substitution. For example, in serotonin receptor ligand synthesis, this compound reacts with quinolinecarboxamide derivatives using coupling agents like EDCI/HOBt .
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Boc Protection | Boc₂O, DCM, TEA, 0°C → RT, 12 h | 85–90 | |
Coupling | EDCI, HOBt, DMF, RT, 24 h | 70–75 |
Q. Advanced: How does enantioselective deprotonation influence stereochemical outcomes in N-Boc-piperidine derivatives?
Methodological Answer:
Enantioselective deprotonation using chiral ligands (e.g., (-)-sparteine) enables asymmetric synthesis. For example:
- Kinetic Control : Deprotonation of N-Boc-piperidine with sec-BuLi/(-)-sparteine at -78°C preferentially removes the pro-S hydrogen, yielding enantiomeric ratios (er) of 87:13. Computational studies reveal that selectivity arises from transition-state stabilization via π-π interactions between the ligand and Boc group .
- Thermodynamic Factors : Despite lower acidity of the targeted α-hydrogen, the reaction proceeds due to favorable coordination in the three-component intermediate complex (substrate-Li-ligand) .
Q. Basic: What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- FT-IR : Peaks at ~1680–1700 cm⁻¹ confirm the Boc carbonyl group. N-H stretches (3300–3400 cm⁻¹) indicate the aminomethyl moiety .
- NMR :
- ¹H NMR : Boc tert-butyl protons (δ 1.4–1.5 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and aminomethyl protons (δ 3.1–3.3 ppm) .
- ¹³C NMR : Boc carbonyl (δ ~155 ppm), piperidine carbons (δ 25–50 ppm) .
- GC-MS/TOF : Exact mass analysis (e.g., m/z 334.41 for C₁₈H₂₆N₂O₄⁺) and fragmentation patterns validate molecular integrity .
Q. Advanced: How is this compound applied in designing serotonin 5-HT₄ receptor ligands?
Methodological Answer:
The compound serves as a key intermediate in synthesizing high-affinity ligands:
Quinolinecarboxamide Derivatives : Coupling with 2-quinolinecarboxylic acid via amide bond formation (EDCI/HOBt) yields ligands with subnanomolar affinity. Crystallographic studies confirm binding interactions .
Structure-Activity Relationship (SAR) : Modifications at the 4-aminomethyl position (e.g., alkylation or aryl substitution) optimize receptor selectivity and metabolic stability .
Q. Basic: What are recommended storage and handling practices for this compound?
Methodological Answer:
- Storage : Store at room temperature (RT) in airtight containers, protected from moisture and light. Avoid prolonged exposure to oxygen .
- Handling : Use PPE (gloves, goggles), and work in a fume hood. Avoid contact with strong oxidizers or acids to prevent decomposition .
Q. Advanced: What computational models explain enantioselectivity in Boc-piperidine deprotonation?
Methodological Answer:
- Transition-State Modeling : Density Functional Theory (DFT) calculations show that (-)-sparteine stabilizes the transition state via CH-π interactions between the ligand’s bicyclic framework and the Boc group .
- Thermodynamic vs. Kinetic Control : Despite higher activation energy for pro-S hydrogen removal, kinetic selectivity dominates due to steric hindrance at alternative sites .
Q. Advanced: How can researchers reconcile discrepancies in enantioselectivity across studies?
Methodological Answer:
Discrepancies often arise from:
Ligand Structure : Bulkier ligands (e.g., sparteine vs. TMEDA) alter coordination geometry and selectivity .
Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize ionic intermediates, enhancing selectivity compared to nonpolar solvents .
Temperature : Lower temperatures (-78°C) favor kinetic control, while higher temps may lead to racemization .
Table 2: Factors Influencing Enantioselectivity
Factor | Impact on er | Example |
---|---|---|
Ligand Bulkiness | ↑ er with steric hindrance | (-)-Sparteine vs. TMEDA |
Solvent Polarity | ↑ er in THF vs. hexane | |
Reaction Temp | ↑ er at -78°C vs. 0°C |
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKBCNDBOVRQIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353110 | |
Record name | 1-Boc-4-(aminomethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144222-22-0 | |
Record name | 1-Boc-4-(aminomethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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